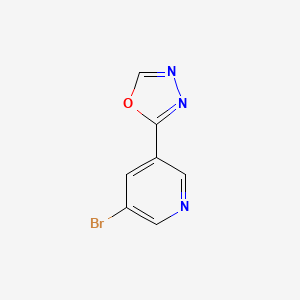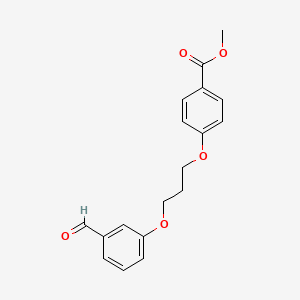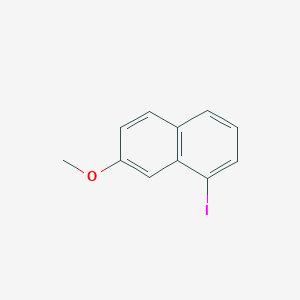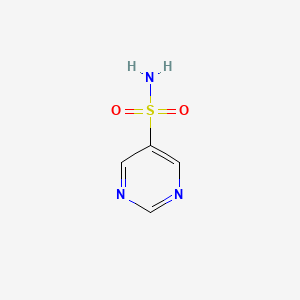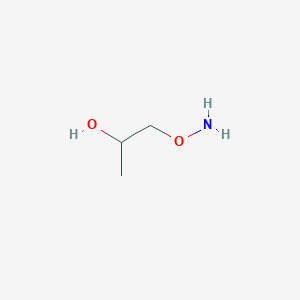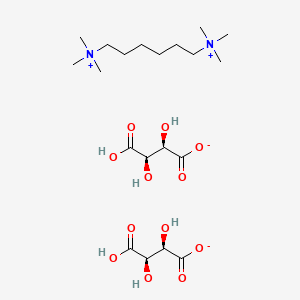
Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate involves the condensation of 4-(2-oxopyridin-1(2H)-YL)benzoic acid with ethyl alcohol (ethanol). The reaction typically occurs under acidic or basic conditions, resulting in the formation of the ester. Detailed synthetic routes and optimization strategies are documented in the literature .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate and its derivatives have been synthesized and studied for their structural properties. For example, one study involved the synthesis of various potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, developing specific oxidizing conditions for these sensitive systems (Sunthankar et al., 1993). Another study determined the structure of a similar compound using single-crystal X-ray crystallography (Manolov et al., 2012).
Spectroscopic Characterization
- Spectroscopic techniques like FT-IR, NMR, and density functional method studies have been employed to characterize compounds like 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate, providing insights into their geometrical structures, vibrational frequencies, and molecular properties (Fereyduni et al., 2011).
Biological Activity and Drug Development
- Some derivatives of ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate have been explored for their potential biological activity, such as in the development of antiplatelet drugs. For instance, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives have been synthesized and evaluated for their selective anti-platelet activity (Chen et al., 2008).
Liquid Crystal Properties
- Some derivatives have shown properties characteristic of liquid crystals. For example, compounds like ethyl (E)-4-[2-(3,4-dihydro-2-n-octyl-1-oxy-2H-1-benzothio-pyran-6-yl)-1-propenyl]benzoate have been synthesized and identified as the first examples of heteroarotinoids with liquid crystal properties (Weerasekare et al., 2003).
Propiedades
IUPAC Name |
ethyl 4-(2-oxopyridin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)11-6-8-12(9-7-11)15-10-4-3-5-13(15)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDQOLXPJHYYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586528 | |
| Record name | Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate | |
CAS RN |
179626-26-7 | |
| Record name | Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-Methyl-n-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]amine](/img/structure/B1627666.png)
